molecular formula C17H19NO4S2 B11627565 (5Z)-5-(2,4-dimethoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11627565
M. Wt: 365.5 g/mol
InChI Key: VWJWCJULCKHAAZ-NVNXTCNLSA-N
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Description

“(5Z)-5-(2,4-dimethoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one” is a mouthful, so let’s break it down This compound belongs to the class of thiazolidinones, which are five-membered heterocycles containing a sulfur atom

    IUPAC Name: this compound

    Molecular Formula: CHNOS

    Structure: !Compound Structure)

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with 2-mercaptoacetic acid in the presence of a base. The resulting thiazolidinone undergoes cyclization to form the target compound.

Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for specific applications.

Chemical Reactions Analysis

Reactions:

    Oxidation: The thiazolidinone ring can be oxidized to form a thiazolidinedione, which has potential antidiabetic properties.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The benzylidene group can undergo nucleophilic substitution reactions.

Common Reagents:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Various nucleophiles (e.g., amines, thiols).

Major Products:
  • Oxidation: Thiazolidinedione derivatives.
  • Reduction: Alcohol derivatives.
  • Substitution: Various substituted products.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for its potential as an antidiabetic agent.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its effects on cellular pathways.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes related to metabolism and inflammation.

Comparison with Similar Compounds

While unique in its structure, similar thiazolidinones include:

  • Thiazolidinediones (TZDs): Used in diabetes treatment.
  • Other thiazolidinone derivatives with diverse biological activities.

Properties

Molecular Formula

C17H19NO4S2

Molecular Weight

365.5 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H19NO4S2/c1-20-12-6-5-11(14(9-12)21-2)8-15-16(19)18(17(23)24-15)10-13-4-3-7-22-13/h5-6,8-9,13H,3-4,7,10H2,1-2H3/b15-8-

InChI Key

VWJWCJULCKHAAZ-NVNXTCNLSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3CCCO3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3CCCO3)OC

Origin of Product

United States

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